![molecular formula C29H31N3O2S B2571656 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-61-4](/img/new.no-structure.jpg)
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound, part of the pyrimido[4,5-b]quinoline family. Compounds in this family often exhibit interesting biological activities, making them valuable for research and development in various scientific fields.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps. It begins with the formation of the pyrimido[4,5-b]quinoline core through a cyclization reaction. This is followed by introducing the benzylthio and isopropylphenyl groups via nucleophilic substitution reactions. The exact reaction conditions, such as temperature and solvents, are crucial to achieving high yields and purity. Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts like palladium or copper compounds may be employed.
Industrial production methods: Scaling up the production of this compound for industrial purposes would involve optimizing the reaction conditions and possibly using flow chemistry techniques to enhance efficiency and reduce costs. This might include the use of continuous reactors and automated systems to monitor and control the reaction parameters.
化学反应分析
Types of reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. The thio group is particularly susceptible to oxidation, forming sulfoxides and sulfones. The pyrimidoquinoline core can also participate in electrophilic and nucleophilic aromatic substitution reactions.
Common reagents and conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation reactions. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) facilitate reduction reactions. For substitution reactions, typical conditions involve the use of bases like potassium carbonate (K2CO3) or acids like trifluoroacetic acid (TFA).
Major products: Major products from these reactions include the oxidized derivatives of the thio group and substituted pyrimidoquinoline derivatives, depending on the reagents and conditions used.
科学研究应用
Use in chemistry: This compound is valuable in organic synthesis, serving as an intermediate for more complex molecules.
Use in biology: Due to its potential biological activity, it is studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Use in medicine: Its structural features make it a candidate for drug development, particularly in the areas of cancer research and antimicrobial therapy.
Use in industry: Industrial applications might include its use as a precursor for dyes, agrochemicals, and other specialized chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The precise pathways involved depend on the biological system and the specific structural features of the compound.
相似化合物的比较
Comparison with other compounds: Compared to similar compounds, 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique substitution pattern and its resultant biological activity.
Similar compounds: Similar compounds might include other members of the pyrimidoquinoline family, such as those with different substituents on the benzylthio or isopropylphenyl groups. These structural variations can lead to significant differences in activity and application.
Hope you found this fascinating. Anything else on your mind?
属性
CAS 编号 |
537044-61-4 |
|---|---|
分子式 |
C29H31N3O2S |
分子量 |
485.65 |
IUPAC 名称 |
2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34) |
InChI 键 |
XFMBKONZRDJMLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


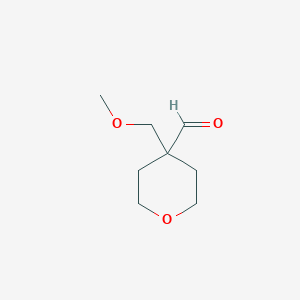
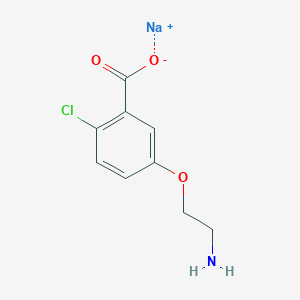
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide](/img/structure/B2571576.png)
![2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2571579.png)
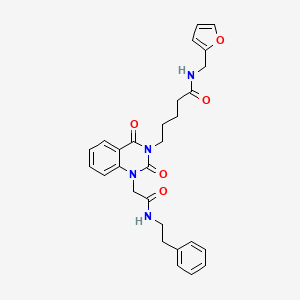
![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)
![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)
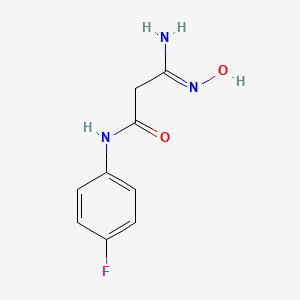
![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)
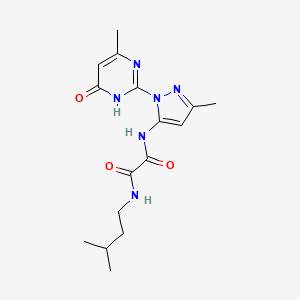
![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)
![2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)
![N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2571596.png)
